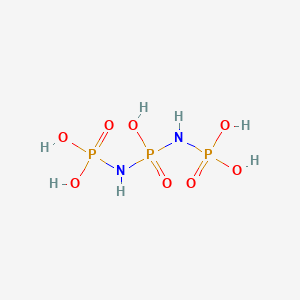

Diimidotriphosphoric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diimidotriphosphoric acid is a compound that belongs to the class of imidophosphoric acids. These compounds are characterized by the presence of NH groups that interconnect phosphorus atoms in condensed phosphates, formally replacing bridging oxygen atoms. This compound is formed through the hydrolysis of trimetaphosphimic acid, resulting in the opening of the P3N3 ring structure .

Méthodes De Préparation

Diimidotriphosphoric acid can be synthesized through various methods. One common approach involves the hydrolysis of trimetaphosphimic acid. This reaction leads to the formation of this compound by ring opening. The reaction conditions typically involve the presence of water and temperatures above 120°C . Another method includes the ammonolysis of cyclophosphates followed by recyclization and rearrangement reactions

Analyse Des Réactions Chimiques

Diimidotriphosphoric acid undergoes various chemical reactions, including hydrolysis and decomposition. The hydrolysis of trimetaphosphimic acid leads to the formation of this compound, which can further decompose into unknown crystalline compounds at temperatures above 120°C . Common reagents used in these reactions include water and ammonia. The major products formed from these reactions are polyphosphates and ammonia or ammonium ions .

Applications De Recherche Scientifique

Diimidotriphosphoric acid has several scientific research applications. It has been described as a catalyst for various reactions, such as the Oxa-Pictet–Spengler reaction, Mannich reactions, and N–O acetalizations . The compound’s ability to form hydrogen bonds within and between stacks of rod-shaped anions makes it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures . Additionally, this compound and its derivatives have been investigated for their potential use in solvent extraction processes, particularly in the extraction of americium .

Mécanisme D'action

The mechanism of action of diimidotriphosphoric acid involves its ability to form hydrogen bonds and its decomposition into various polyphosphates and ammonia or ammonium ions. The compound’s molecular targets and pathways are primarily related to its role as a precursor for the synthesis of oxonitridophosphates and other related compounds . The formation of hydrogen bonds within and between stacks of rod-shaped anions plays a crucial role in its stability and reactivity .

Comparaison Avec Des Composés Similaires

Diimidotriphosphoric acid can be compared to other imidophosphoric acids and their salts. Similar compounds include oxonitridophosphates, imidonitridophosphates, and oxoimidophosphates . These compounds share the characteristic NH groups that interconnect phosphorus atoms, replacing bridging oxygen atoms. this compound is unique in its ability to form hydrogen bonds within and between stacks of rod-shaped anions, making it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures .

Propriétés

Numéro CAS |

15177-81-8 |

|---|---|

Formule moléculaire |

H7N2O8P3 |

Poids moléculaire |

255.99 g/mol |

Nom IUPAC |

[[hydroxy-(phosphonoamino)phosphoryl]amino]phosphonic acid |

InChI |

InChI=1S/H7N2O8P3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h(H7,1,2,3,4,5,6,7,8,9,10) |

Clé InChI |

JCALBVZBIRXHMQ-UHFFFAOYSA-N |

SMILES canonique |

N(P(=O)(NP(=O)(O)O)O)P(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)

![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)

![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)